Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate typically involves multiple steps:
Chemical Reactions Analysis
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is studied for its potential in inhibiting various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The exact mechanism of action of Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to fit into active sites of proteins, inhibiting or activating their function .
Comparison with Similar Compounds
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: These are more active in kinase inhibition.
Similar compounds include:
Biological Activity
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS Number: 1260871-28-0) is a compound with a unique molecular structure that includes a pyrazine ring and a pyrrole moiety, contributing to its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : 282.09 g/mol
- Boiling Point : Approximately 421.7 °C
- Density : 1.63 g/cm³
Biological Activity Overview
The biological activity of this compound is primarily characterized by its antimicrobial properties and potential therapeutic applications in various diseases.
Antimicrobial Activity
Research indicates that compounds with pyrazine structures often exhibit broad-spectrum antimicrobial activity. For instance, similar pyrazine derivatives have shown effectiveness against various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented, but it is hypothesized that the presence of the bromine atom and the pyrrole moiety may enhance its reactivity and interaction with biological targets.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In related research, pyrazine derivatives have been tested for their cytotoxic effects on mammalian cells. The findings suggest that while some derivatives exhibit low toxicity at therapeutic concentrations, higher doses can lead to significant cellular damage. Future studies should focus on determining the specific cytotoxicity levels of this compound in various cell lines to establish a therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 5-bromo-pyrazine | C7H7BrN2O2 | Lacks pyrrole moiety; simpler structure |
Methyl 4-bromo-pyrazole | C6H6BrN3O2 | Different ring structure; potential for different reactivity |
Methyl 5-chloro-pyrazine | C10H9ClN2O2 | Chlorine instead of bromine; affects biological activity |
The presence of both bromine and pyrrole in this compound suggests a unique reactivity profile compared to these similar compounds, potentially leading to enhanced biological activity .
Properties
CAS No. |
1260871-28-0 |
---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-pyrrol-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)8-9(13-7(11)6-12-8)14-4-2-3-5-14/h2-6H,1H3 |
InChI Key |
XXGXWKYBXJETSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N2C=CC=C2)Br |
Origin of Product |
United States |
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